molecular formula C6H12O B089747 2,5-Dimethyltetrahydrofuran CAS No. 1003-38-9

2,5-Dimethyltetrahydrofuran

Cat. No. B089747
CAS RN: 1003-38-9
M. Wt: 100.16 g/mol
InChI Key: OXMIDRBAFOEOQT-UHFFFAOYSA-N
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Description

2,5-Dimethyltetrahydrofuran is a clear colorless liquid . It is a derivative of furan and finds application in proteomics research and in organic synthesis . It is also used as an intermediate for atropine sulfate, which is an anticholinergic drug .


Synthesis Analysis

A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran. This includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethyltetrahydrofuran is C6H12O . The molecular weight is 100.1589 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The Hydrodeoxygenation of 2,5-dimethyltetrahydrofuran over bifunctional Pt–Cs2.5H0.5PW12O40 catalyst in the gas phase has been studied . The reaction occurs through a sequence of hydrogenolysis, dehydration, and hydrogenation steps .


Physical And Chemical Properties Analysis

2,5-Dimethyltetrahydrofuran is a clear colorless liquid . It has a molecular weight of 100.1589 . The degree of solubility in water is 6.7 g/l at 20 °C .

Scientific Research Applications

  • DMTHF is an excellent fuel additive, solvent, and industrial intermediate. Its production from biomass-derived 2,5-hexanedione is significant in green chemistry. A study by Zhou et al. (2016) showed that Pt/C and solid acid Amberlite®IR-120H effectively catalyze the conversion of 2,5-hexanedione to DMTHF under mild conditions, with a yield of up to 99% (Zhou et al., 2016).

  • DMTHF can be deoxygenated to n-hexane with high selectivity under mild conditions using a bifunctional metal-acid catalyst Pt–CsPW. Althikrallah et al. (2022) demonstrated that the addition of gold to this catalyst increases the turnover rate, supporting the role of DMTHF in hydrogenation reactions (Althikrallah, Kozhevnikova & Kozhevnikov, 2022).

  • DMTHF is involved in the synthesis of the meso- and (±)-isomers of dimethylmyleran (DMM), as shown in a study by Jones (1973). Both isomers react in vitro by hydrolysis to yield DMTHF (Jones, 1973).

  • DMTHF is also a byproduct in the transformation of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF), an important candidate for liquid fuels. Guo et al. (2016) found that a copper and cobalt bimetallic nanoparticle catalyst supported on N-graphene-modified Al2O3 facilitated this conversion with high efficiency (Guo et al., 2016).

  • A noble-metal-free copper-zinc nanoalloy was found to be effective for the selective catalytic conversion of HMF to DMF and DMTHF, as reported by Bottari et al. (2015). This research highlights DMTHF's potential in biofuel production (Bottari et al., 2015).

  • DMTHF is also produced in the hydrodeoxygenation of fructose using a sulfided Pt/C catalyst, with a study by Jackson et al. (2015) showing significant selectivity for DMTHF in ethanol as a solvent (Jackson, Appell & Blackburn, 2015).

  • The fluorination of 2,5-dimethyltetrahydrofuran with potassium tetrafluorocobaltate(III) was studied by Parsons et al. (1971), leading to the production of various fluorinated derivatives, indicating its role in chemical synthesis (Parsons, Smith & Tatlow, 1971).

  • A study by Gyngazova et al. (2017) on the kinetics of the hydrodeoxygenation of HMF over carbon-supported nickel catalysts revealed DMTHF as a side product, emphasizing its importance in reaction networks for biomass conversion (Gyngazova et al., 2017).

Safety And Hazards

2,5-Dimethyltetrahydrofuran is a flammable liquid and vapour . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2,5-Dimethyltetrahydrofuran is derived from the cellulose component of biomass and has been studied in detail as a potential greener solvent due to its higher boiling point, lower water solubility, and better stability as compared to 2-methyltetrahydrofuran or tetrahydrofuran .

properties

IUPAC Name

2,5-dimethyloxolane
Source PubChem
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InChI

InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIDRBAFOEOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862510
Record name Furan, tetrahydro-​2,​5-​dimethyl-
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,5-Dimethyltetrahydrofuran
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Product Name

2,5-Dimethyltetrahydrofuran

CAS RN

1003-38-9
Record name 2,5-Dimethyltetrahydrofuran
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Record name 2,5-Dimethyltetrahydrofuran
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Record name 2,5-DIMETHYLTETRAHYDROFURAN
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Record name Furan, tetrahydro-​2,​5-​dimethyl-
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Record name Tetrahydro-2,5-dimethylfuran
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Synthesis routes and methods

Procedure details

Prior to optimization of the initial H2/H2S atmosphere and the mol % catalyst of presulfided Pt (Pt—S/C) employed, a range of solvents is examined (Table 5). No formation of caprolactam is observed using acetonitrile (entry 1, Table 5) as solvent. The highest yield of caprolactam is achieved using THF (entry 2, Table 5). Use of 2,5-dimethyltetrahydrofuran (entry 3, Table 5) results in a tenfold reduction in the yield of caprolactam relative to use of THF as solvent (entry 3 vs. entry 2, Table 5).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethyltetrahydrofuran
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2,5-Dimethyltetrahydrofuran
Reactant of Route 6
2,5-Dimethyltetrahydrofuran

Citations

For This Compound
1,750
Citations
JB Cloke, FJ Pilgrim - Journal of the American Chemical Society, 1939 - ACS Publications
The need for certain-halogenobutyl and similar esters led us to study the action of acyl halides on tetrahydrofuran. In the case of acetyl chloride, the reaction gave not only d-chlorobutyl …
Number of citations: 96 pubs.acs.org
S Chen, C Ciotonea, K De Oliveira Vigier… - …, 2020 - Wiley Online Library
The selective hydroconversion of 5‐hydroxymethylfurfural (HMF) to biofuels is currently highly sought‐for. While the literature has demonstrated that this reaction is possible on …
W Yang, A Sen - … Chemistry & Sustainability Energy & Materials, 2010 - Wiley Online Library
Existing technologies to produce liquid fuels from biomass are typically energy‐intensive, multistep processes. Many of these processes use edible biomass as starting material. …
Z Gao, C Li, G Fan, L Yang, F Li - Applied Catalysis B: Environmental, 2018 - Elsevier
Currently, highly efficient transformation of abundant and low-cost renewable raw biomass into high-quality biofuels and important chemicals is one of the most promising solutions to …
Number of citations: 134 www.sciencedirect.com
JM Simmie - The Journal of Physical Chemistry A, 2012 - ACS Publications
The enthalpies of formation, entropies, specific heats at constant pressure, enthalpy functions, and all carbon–hydrogen and carbon–methyl bond dissociation energies have been …
Number of citations: 98 pubs.acs.org
Y Fenard, H Song, H Minwegen, P Parab… - Combustion and …, 2019 - Elsevier
Ignition delays of stoichiometric mixture of 2,5-dimethyltetrahydrofuran/O 2 /inert mixtures were measured at temperatures ranging from 650 to 1300 K in a RCM and in a shock tube. …
Number of citations: 26 www.sciencedirect.com
C Andersen, OJ Nielsen, FF Østerstrøm… - The Journal of …, 2016 - ACS Publications
FTIR smog chamber techniques were used to study the kinetics of the gas-phase reactions of Cl atoms, OD radicals, and O 3 with the five-membered ring-structured compounds …
Number of citations: 13 pubs.acs.org
MR Grochowski, W Yang, A Sen - Chemistry–A European …, 2012 - Wiley Online Library
Carbohydrates, such as fructose, can be fully dehydroxylated to 2,5‐dimethyltetrahydrofuran (DMTHF), a valuable chemical and potential gasoline substitute, by the use of a dual …
C Zhang, Y Wang, W Yang, J Zheng - Organic Process Research …, 2022 - ACS Publications
Aprotic ether solvents, such as tetrahydrofuran, diethyl ether, cyclopentyl methyl ether, 2-methyltetrahydrofuran, dioxane, etc., are widely used in the field of organic synthesis due to …
Number of citations: 2 pubs.acs.org
F Xue, D Ma, T Tong, X Liu, Y Hu, Y Guo… - ACS Sustainable …, 2018 - ACS Publications
Hydrodeoxygenation (HDO) is significant for the upgrading of biomass, bio-oil, and biomass-derived compounds to fuels due to their abundant oxygen atoms. It is reported that Pd, Pt …
Number of citations: 30 pubs.acs.org

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